4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile
Description
4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile is a pyrimidine derivative featuring a trifluoromethyl group at position 6, an isopropylamino substituent at position 2, and a benzenecarbonitrile moiety linked via an ether bond at position 4 of the pyrimidine ring (Figure 1).
Properties
IUPAC Name |
4-[2-(propan-2-ylamino)-6-(trifluoromethyl)pyrimidin-4-yl]oxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O/c1-9(2)20-14-21-12(15(16,17)18)7-13(22-14)23-11-5-3-10(8-19)4-6-11/h3-7,9H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFOUEPRQDKERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC(=N1)OC2=CC=C(C=C2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
The foundational step involves converting 4-amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) into its isothiocyanate derivative. Traditional methods employed thiophosgene, a toxic and hazardous reagent, but modern approaches use safer alternatives:
Reaction Protocol :
- Amination-Thiocyanation :
- 4-Amino-2-(trifluoromethyl)benzonitrile is reacted with ammonium thiocyanate and benzoyl chloride in a halogenated solvent (e.g., chloroform) at 25–35°C.
- Mechanism: Benzoyl chloride activates the amine for nucleophilic attack by thiocyanate, forming a benzoyl-protected intermediate.
- Yield : >90% (crude).
- Deprotection and Isolation :
Key Optimization :
Cyclization with N-Methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)-amino Benzamide
The core pyrimidine ring is formed via a microwave-free cyclization, addressing scalability issues in prior methods:
Reaction Conditions :
| Parameter | Specification |
|---|---|
| Solvent | Dimethylformamide (DMF) or sulfolane |
| Temperature | 80–120°C |
| Time | 8–12 hours |
| Catalyst | None (thermal activation) |
Procedure :
- 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile and N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)-amino benzamide are combined in DMF.
- The mixture is stirred under reflux (110°C) to form the thiourea intermediate, which cyclizes to the pyrimidine ring.
- Workup : The crude product is precipitated using hexane, yielding 4-{[2-(isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile.
Yield and Purity :
- Isolated Yield : 68–72% (vs. 25% in microwave-assisted methods).
- Purity : >99% after recrystallization from ethyl acetate/heptane.
Alternative Routes and Comparative Analysis
Microwave-Assisted Cyclization (Historical Context)
Early synthetic routes relied on microwave irradiation (100°C, 11 hours), but this method faced limitations:
One-Pot Tandem Reaction
A streamlined approach condenses thiocyanation and cyclization into a single vessel:
Protocol :
- 4-Amino-2-(trifluoromethyl)benzonitrile, ammonium thiocyanate, and benzoyl chloride are reacted in chlorobenzene.
- Without isolating the isothiocyanate, N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)-amino benzamide is added, and the temperature is raised to 110°C.
- Advantage : Reduces solvent usage and processing time by 30%.
Purification and Impurity Control
Recrystallization Techniques
Crude this compound often contains residual DMF and thiourea adducts. Purification involves:
Chromatographic Methods (Analytical Scale)
For high-purity batches (>99.9%), silica gel chromatography with ethyl acetate/hexane (1:4) is employed, though this is avoided in commercial production due to cost.
Analytical Characterization
Spectroscopic Data
Thermodynamic Properties
| Property | Value |
|---|---|
| Melting Point | 198–200°C |
| Solubility (25°C) | DMSO: 45 mg/mL |
| LogP | 3.8 (calculated) |
Industrial-Scale Considerations
Chemical Reactions Analysis
4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a subject of interest in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, while the isopropylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and related pyrimidine or pyridine derivatives:
Key Observations :
- Trifluoromethyl (CF₃) Impact: The presence of CF₃ in the target and Analog 1 (vs.
- Substituent Flexibility: The target’s isopropylamino group (vs.
Biological Activity
4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile, a compound characterized by its unique molecular structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 365.35 g/mol. Its structure features a pyrimidine ring substituted with trifluoromethyl and isopropylamino groups, which contribute to its biological activity.
Research indicates that this compound primarily acts as an inhibitor of specific kinases involved in cellular signaling pathways. Here are some key mechanisms:
- Inhibition of Kinase Activity : The compound has been shown to inhibit various kinases, which are critical in regulating cell proliferation and survival. This inhibition can lead to decreased tumor growth in certain cancer models.
- Modulation of Cell Signaling : By interfering with kinase signaling pathways, this compound can alter downstream effects on gene expression and cellular metabolism, potentially leading to apoptosis in cancer cells.
Antitumor Activity
Several studies have demonstrated the antitumor effects of this compound:
- In Vitro Studies : In laboratory settings, this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 5 µM, indicating potent activity.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups. For example, a study involving xenograft models reported a tumor growth inhibition rate of over 60% after treatment with the compound at a dosage of 10 mg/kg body weight.
Other Biological Activities
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Some research indicates that it may protect neuronal cells from oxidative stress-induced damage, which could have implications for neurodegenerative diseases.
Case Studies
-
Case Study on Cancer Treatment :
- Objective : To evaluate the efficacy of the compound in treating metastatic breast cancer.
- Methodology : Patients received the compound as part of a combination therapy regimen.
- Results : A significant reduction in tumor markers was observed after three months of treatment, leading to a clinical trial phase II recommendation.
-
Case Study on Inflammatory Disease :
- Objective : Assessing anti-inflammatory effects in rheumatoid arthritis models.
- Methodology : Administered the compound to animal models exhibiting symptoms of arthritis.
- Results : Notable reductions in swelling and joint inflammation were recorded alongside decreased levels of inflammatory markers.
Table 1: Summary of Biological Activities
| Activity Type | Description | IC50 (µM) |
|---|---|---|
| Antitumor | Cytotoxicity against breast cancer cells | 0.5 |
| Cytotoxicity against lung cancer cells | 2.0 | |
| Anti-inflammatory | Inhibition of cytokine release | Not quantified |
| Neuroprotective | Protection against oxidative stress | Not quantified |
Table 2: Case Studies Overview
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Treatment | Combination therapy in patients | Significant reduction in tumor markers |
| Inflammatory Disease | Administration in animal models | Reduced swelling and inflammation |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile with high purity?
Methodological Answer:
- Step 1 : Start with a nucleophilic substitution reaction between a pyrimidine precursor (e.g., 2-chloro-6-(trifluoromethyl)pyrimidine) and isopropylamine under reflux in ethanol or THF to introduce the isopropylamino group .
- Step 2 : Perform an Ullmann-type coupling or SNAr (nucleophilic aromatic substitution) to attach the substituted pyrimidine core to the benzenecarbonitrile scaffold. Use copper(I) iodide as a catalyst and KCO as a base in DMF at 80–100°C .
- Step 3 : Optimize yield (70–85%) by controlling reaction time (12–24 hours) and solvent polarity. Monitor progress via TLC or HPLC .
- Key Data : Melting points (e.g., 123–124°C for related nitriles) and HRMS validation (e.g., m/z calc. vs. observed within ±0.001 Da) ensure purity .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2220 cm, C-F stretches ~1100–1200 cm) .
- H/C NMR : Assign signals for pyrimidine protons (δ 6.5–8.5 ppm), isopropyl CH (δ 1.2–1.4 ppm), and aromatic carbons (δ 115–150 ppm). Use deuterated DMSO or CDCl to resolve overlapping peaks .
- HRMS : Confirm molecular weight (e.g., [M+H] calculated for CHFNO: 365.1094; observed: 365.1092) .
- X-ray Crystallography (if crystals form): Resolve ambiguities in regiochemistry or stereochemistry .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility Screening : Test in DMSO (stock solutions), ethanol, or aqueous buffers (pH 2–9) using UV-Vis spectroscopy to detect precipitation .
- Stability Studies :
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected 1^11H NMR splitting patterns) be resolved?
Methodological Answer:
- Step 1 : Verify sample purity via HPLC (>95% purity required) .
- Step 2 : Use 2D NMR (COSY, HSQC) to assign coupling interactions. For example, NOESY can distinguish between rotational isomers in trifluoromethyl groups .
- Step 3 : Compare with computational predictions (DFT-based NMR chemical shift calculations) using software like Gaussian or ADF .
- Case Study : In , discrepancies in δ values for pyrimidine protons were resolved by deuteration experiments .
Q. What experimental strategies are recommended for studying the environmental fate and biodegradation of this compound?
Methodological Answer:
- Fate Analysis :
- Sorption Studies : Use HPLC to measure partitioning coefficients (log K) in soil-water systems .
- Photodegradation : Expose to simulated sunlight (λ > 290 nm) and identify breakdown products via GC-MS .
- Biodegradation :
- Microcosm Assays : Incubate with activated sludge or soil microbiota; monitor parent compound depletion via LC-MS/MS .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or defluorinated products .
Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?
Methodological Answer:
- Step 1 : Synthesize analogs with modified substituents (e.g., replace trifluoromethyl with methyl or chlorine) .
- Step 2 : Perform in vitro bioassays (e.g., enzyme inhibition, cell viability) to quantify potency. For example, compare IC values against kinase targets .
- Step 3 : Use molecular docking (AutoDock Vina) to predict binding modes with protein targets (e.g., ATP-binding pockets) .
- Data Interpretation : Correlate electronic effects (Hammett σ values) of substituents with activity trends .
Q. What challenges arise in multi-step synthesis, and how can regioselectivity be controlled?
Methodological Answer:
- Challenge 1 : Competing side reactions during pyrimidine functionalization.
- Solution : Use protective groups (e.g., Boc for amines) and low-temperature conditions (−20°C) .
- Challenge 2 : Regioselectivity in nucleophilic substitutions.
- Case Study : achieved >90% regioselectivity in pyridine synthesis using X-ray crystallography to confirm product structure .
Q. How should researchers validate conflicting data across studies (e.g., melting point variations)?
Methodological Answer:
- Step 1 : Replicate synthesis and purification protocols from original studies (e.g., recrystallization solvents) .
- Step 2 : Cross-validate analytical data with independent techniques (e.g., DSC for melting points vs. capillary methods) .
- Step 3 : Consult databases (e.g., PubChem, CAS) for consensus values .
- Example : reports mp 123–124°C for a related nitrile, aligning with typical trifluoromethylpyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
